molecular formula C24H21FN4O6S2 B2513932 Ethyl 5-[[4-(dimethylsulfamoyl)benzoyl]amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851949-85-4

Ethyl 5-[[4-(dimethylsulfamoyl)benzoyl]amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate

Cat. No. B2513932
CAS RN: 851949-85-4
M. Wt: 544.57
InChI Key: WFNKZFIEPRSPJY-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a benzoyl group, a sulfamoyl group, a fluorophenyl group, and a thienopyridazine group. It also contains an ester linkage .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Without specific literature or patents detailing the synthesis, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. These groups would likely contribute to the overall shape and properties of the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. The benzoyl, sulfamoyl, and fluorophenyl groups could potentially undergo a variety of organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the sulfamoyl and benzoyl groups could potentially make the compound more polar .

Scientific Research Applications

Chemical Synthesis and Heterocyclic Compound Development

  • Novel synthetic routes have been explored for creating diverse heterocyclic compounds, indicating the interest in developing new chemicals with potential applications in medicinal chemistry and material science. For instance, one study describes the transformations of enaminones into imidazolone derivatives, showcasing the versatility of certain chemical scaffolds for synthesizing complex molecules (Bezenšek et al., 2012).

Potential Biological Activities

  • Research into related heterocyclic compounds has unveiled promising biological activities, including antimicrobial properties. This suggests that compounds within this class may hold therapeutic potential against various pathogens (Sirakanyan et al., 2015).

Anticancer Applications

  • Some studies focus on the synthesis of novel compounds for anticancer applications. The structural complexity of these molecules, along with their potential biological activity, highlights the interest in developing new therapeutic agents (Gad et al., 2020).

Antiviral Activity

  • The exploration of heterocyclic compounds for antiviral activity, including against avian influenza, demonstrates the broad spectrum of potential pharmacological applications. These studies contribute to the search for new drugs to combat viral diseases (Hebishy et al., 2020).

Mechanism of Action

Without specific information on the biological activity of this compound, it’s difficult to predict its mechanism of action .

properties

IUPAC Name

ethyl 5-[[4-(dimethylsulfamoyl)benzoyl]amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN4O6S2/c1-4-35-24(32)20-18-13-36-22(19(18)23(31)29(27-20)16-9-7-15(25)8-10-16)26-21(30)14-5-11-17(12-6-14)37(33,34)28(2)3/h5-13H,4H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFNKZFIEPRSPJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-[[4-(dimethylsulfamoyl)benzoyl]amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate

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